molecular formula C9H16N4O2 B1610310 4-Amino-5-ethyl-1-(2-methoxyethyl)pyrazole-3-carboxamide CAS No. 334828-10-3

4-Amino-5-ethyl-1-(2-methoxyethyl)pyrazole-3-carboxamide

Cat. No. B1610310
Key on ui cas rn: 334828-10-3
M. Wt: 212.25 g/mol
InChI Key: GHKYDKKHTDOYEI-UHFFFAOYSA-N
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Patent
US06756373B1

Procedure details

10% Palladium on carbon (100 mg) was added to a stirred slurry of 3-ethyl-2-(2-methoxyethyl)-4-nitro-pyrazole-5-carboxamide (5 g, 20.77 mmol) in ethanol (100 mL) and the mixture stirred in a pressure vessel under a hydrogen atmosphere (344.7 kPa (50 psi)) at room temperature for 6 h. The mixture was filtered and concentrated. Recrystallisation from hot ethyl acetate gave the product as white crystals (3.5 g). The mother liquor was concentrated to give a further 1.5 g of product as a grey powder.
Name
3-ethyl-2-(2-methoxyethyl)-4-nitro-pyrazole-5-carboxamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:4]([CH2:14][CH2:15][O:16][CH3:17])[N:5]=[C:6]([C:11]([NH2:13])=[O:12])[C:7]=1[N+:8]([O-])=O)[CH3:2]>[Pd].C(O)C>[NH2:8][C:7]1[C:6]([C:11]([NH2:13])=[O:12])=[N:5][N:4]([CH2:14][CH2:15][O:16][CH3:17])[C:3]=1[CH2:1][CH3:2]

Inputs

Step One
Name
3-ethyl-2-(2-methoxyethyl)-4-nitro-pyrazole-5-carboxamide
Quantity
5 g
Type
reactant
Smiles
C(C)C=1N(N=C(C1[N+](=O)[O-])C(=O)N)CCOC
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred in a pressure vessel under a hydrogen atmosphere (344.7 kPa (50 psi)) at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallisation from hot ethyl acetate

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=C(N(N=C1C(=O)N)CCOC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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